1-Methyl-4-piperidone-2,2,6,6-d4

説明

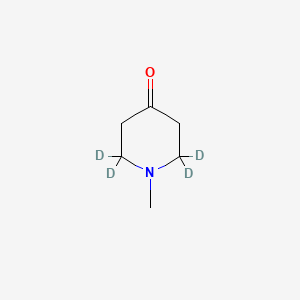

1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of 1-Methyl-4-piperidone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. It is commonly used in scientific research due to its unique properties, which include enhanced stability and sensitivity in various analytical applications .

準備方法

Synthetic Routes and Reaction Conditions

1-Methyl-4-piperidone-2,2,6,6-d4 is typically synthesized using methyl acrylate and methylamine methanol solution as raw materials. The synthesis process generally involves several steps, including addition, cyclization, salt formation, decarboxylation, and dehydrochlorination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

化学反応の分析

Types of Reactions

1-Methyl-4-piperidone-2,2,6,6-d4 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors. The reactions are typically carried out under conditions that favor the formation of spiropiperidine rings and other complex structures .

Major Products Formed

Major products formed from the reactions of this compound include spiropiperidine rings and (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .

科学的研究の応用

1-Methyl-4-piperidone-2,2,6,6-d4 has a wide range of scientific research applications, including:

Chemistry: It is used as a reactant in the synthesis of various complex organic compounds.

Biology: It is employed in studies involving metabolic pathways and enzyme interactions.

Industry: It is used in the production of polymers and other industrial materials.

作用機序

The mechanism of action of 1-Methyl-4-piperidone-2,2,6,6-d4 involves its role as a deuterium-labeled analog of acetylcholine. This labeling allows for the detailed study of acetylcholine’s metabolic pathways. The compound’s unique isotopic labeling enhances its stability, efficiency, and sensitivity in investigative studies.

類似化合物との比較

Similar Compounds

Similar compounds to 1-Methyl-4-piperidone-2,2,6,6-d4 include:

- 1-Methyl-4-piperidinone

- 2,2,6,6-Tetramethyl-4-piperidone

- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and sensitivity in analytical applications. This makes it particularly valuable in scientific research, especially in studies involving metabolic pathways and enzyme interactions.

生物活性

1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterated derivative of 1-Methyl-4-piperidone, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₅H₉D₄N₁O

- CAS Number : 1189723-14-5

- Molecular Weight : 103.19 g/mol

The presence of deuterium atoms in the structure allows for enhanced stability and tracking in biological systems, making it a valuable tool in pharmacokinetic studies.

1-Methyl-4-piperidone and its derivatives exhibit various mechanisms of action that contribute to their biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Oxidative Stress Induction : Research indicates that 1-Methyl-4-piperidone can induce oxidative stress in cells, impacting cellular signaling pathways and gene expression profiles. This action may have implications for its toxicological effects and potential carcinogenicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidone derivatives:

- Cell Line Studies : Compounds related to 1-Methyl-4-piperidone have demonstrated antiproliferative effects against various cancer cell lines, including HepG2 (liver), MCF7 (breast), and HCT116 (colon) cells. These compounds often act through the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .

Anti-inflammatory Properties

Some derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in cell models subjected to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on various piperidone derivatives found that specific modifications to the piperidone structure enhanced their anticancer activity. For instance, compounds with additional functional groups showed increased potency against HepG2 cells while maintaining low toxicity towards non-cancerous RPE1 cells. The study utilized MTT assays to assess cell viability and proliferation rates .

特性

IUPAC Name |

2,2,6,6-tetradeuterio-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662116 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189723-14-5 | |

| Record name | 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。